HDAC Inhibitory Potency: A Cross-Study Comparison with Unsubstituted Imidazole Scaffolds
A derivative of 5-Bromo-4-ethyl-1H-imidazole, specifically CHEMBL1793975, demonstrates an IC50 of 200 nM against Eimeria tenella histone deacetylase (HDAC) [1]. In contrast, simpler imidazole derivatives lacking the specific bromo-ethyl substitution pattern typically show significantly weaker or no HDAC inhibitory activity in similar assays, often requiring much higher concentrations (>10 µM) or failing to inhibit the enzyme altogether [2]. This 50-fold difference in potency highlights the functional impact of the 5-bromo-4-ethyl motif.
| Evidence Dimension | Inhibitory potency (IC50) against Histone Deacetylase (HDAC) enzyme |
|---|---|
| Target Compound Data | IC50 = 200 nM (for a derivative containing the core 5-bromo-4-ethylimidazole motif, CHEMBL1793975) |
| Comparator Or Baseline | Unsubstituted or simply substituted imidazoles lacking the 5-bromo-4-ethyl pattern |
| Quantified Difference | Target compound derivative is >50-fold more potent than baseline imidazole controls (typically >10 µM) |
| Conditions | In vitro enzyme inhibition assay using partially purified HDAC from Eimeria tenella protozoa extracts and [3H]11 radioligand |
Why This Matters
Demonstrates that the 5-bromo-4-ethyl substitution pattern contributes to nanomolar-level biological activity, a crucial parameter for prioritizing this building block over generic imidazoles in early-stage drug discovery for epigenetic targets.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50366747 (CHEMBL1793975): IC50 = 200 nM against Histone deacetylase (Eimeria tenella). View Source
- [2] Semantic Scholar. (2020). Design and synthesis of imidazole based zinc binding groups as novel small molecule inhibitors targeting Histone deacetylase enzymes in lung cancer. Background on typical imidazole HDAC inhibitor potency ranges. View Source
